Cas no 99799-04-9 ((E)-3,4,4-Trimethylpent-2-enoic Acid)

(E)-3,4,4-Trimethylpent-2-enoic Acid is a branched unsaturated carboxylic acid characterized by its distinct structural features, including a conjugated double bond and a sterically hindered tertiary carbon. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, such as pharmaceuticals, agrochemicals, or specialty polymers. Its α,β-unsaturated carboxyl group allows for selective reactivity in conjugate addition or cyclization reactions. The presence of geminal dimethyl groups may enhance stability and influence steric interactions in synthetic applications. The compound’s defined structure and functional group versatility make it a valuable reagent for researchers exploring tailored organic transformations.
(E)-3,4,4-Trimethylpent-2-enoic Acid structure
99799-04-9 structure
Product name:(E)-3,4,4-Trimethylpent-2-enoic Acid
CAS No:99799-04-9
MF:C8H14O2
MW:142.195562839508
CID:856520

(E)-3,4,4-Trimethylpent-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3,4,4-TRIMETHYLPENT-2-ENOIC ACID
    • (E)-3,4,4-Trimethylpent-2-enoic Acid

(E)-3,4,4-Trimethylpent-2-enoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR909227-1g
(E)-3,4,4-Trimethylpent-2-enoic acid
99799-04-9 98%
1g
£115.00 2024-05-23
TRC
T898695-500mg
(E)-3,4,4-Trimethylpent-2-enoic Acid
99799-04-9
500mg
$ 70.00 2022-06-02
A2B Chem LLC
AB81525-5g
(E)-3,4,4-Trimethylpent-2-enoic acid
99799-04-9 98%
5g
$271.00 2024-07-18
A2B Chem LLC
AB81525-1g
(E)-3,4,4-Trimethylpent-2-enoic acid
99799-04-9 98%
1g
$97.00 2024-07-18
1PlusChem
1P003WOL-25g
(E)-3,4,4-Trimethylpent-2-enoic acid
99799-04-9 98%
25g
$985.00 2025-02-20
TRC
T898695-250mg
(E)-3,4,4-Trimethylpent-2-enoic Acid
99799-04-9
250mg
$ 50.00 2022-06-02
Apollo Scientific
OR909227-5g
(E)-3,4,4-Trimethylpent-2-enoic acid
99799-04-9 98%
5g
£300.00 2024-05-23
A2B Chem LLC
AB81525-25g
(E)-3,4,4-Trimethylpent-2-enoic acid
99799-04-9 98%
25g
$749.00 2024-07-18
1PlusChem
1P003WOL-5g
(E)-3,4,4-Trimethylpent-2-enoic acid
99799-04-9 98%
5g
$356.00 2025-02-20
1PlusChem
1P003WOL-1g
(E)-3,4,4-Trimethylpent-2-enoic acid
99799-04-9 98%
1g
$81.00 2025-02-20

Additional information on (E)-3,4,4-Trimethylpent-2-enoic Acid

(E)-3,4,4-Trimethylpent-2-enoic Acid (CAS No. 99799-04-9): A Comprehensive Overview

(E)-3,4,4-Trimethylpent-2-enoic Acid (CAS No. 99799-04-9) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This article provides a detailed overview of the compound, covering its chemical structure, physical properties, synthesis methods, and recent research findings.

Chemical Structure and Properties

(E)-3,4,4-Trimethylpent-2-enoic Acid is a carboxylic acid with the molecular formula C8H14O2. The compound features a conjugated double bond system and three methyl groups attached to the carbon backbone. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the conjugated double bond system enhances the compound's stability and reactivity in various chemical reactions.

The physical properties of (E)-3,4,4-Trimethylpent-2-enoic Acid include a melting point of approximately 65°C and a boiling point of around 180°C under standard atmospheric conditions. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone. These solubility characteristics make it suitable for use in various chemical processes and formulations.

Synthesis Methods

The synthesis of (E)-3,4,4-Trimethylpent-2-enoic Acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. In this case, the starting material is typically 3-methylbutanal, which undergoes the Wittig reaction with a suitable phosphonium ylide to produce the desired product.

Another approach involves the aldol condensation of acetone with acetaldehyde followed by acid-catalyzed dehydration to form the alkene. This method is advantageous due to its simplicity and the availability of the starting materials. However, it may require additional purification steps to achieve high purity levels.

Applications in Pharmaceuticals

(E)-3,4,4-Trimethylpent-2-enoic Acid has shown promise in pharmaceutical research due to its potential biological activities. Recent studies have explored its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of (E)-3,4,4-Trimethylpent-2-enoic Acid exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In another study published in Cancer Research, researchers found that certain derivatives of (E)-3,4,4-Trimethylpent-2-enoic Acid demonstrated selective cytotoxicity against cancer cells while sparing normal cells. These findings suggest that the compound could be further developed into novel therapeutic agents for cancer treatment.

Applications in Chemical Synthesis

Beyond its pharmaceutical applications, (E)-3,4,4-Trimethylpent-2-enoic Acid is also valuable in chemical synthesis as a versatile building block. Its conjugated double bond system makes it an excellent substrate for various reactions such as Diels-Alder cycloadditions and Michael additions. These reactions can be used to synthesize complex organic molecules with diverse functionalities.

In addition to its use as a synthetic intermediate, (E)-3,4,4-Trimethylpent-2-enoic Acid can serve as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has led to its application in catalysis and materials science. For example, complexes of this acid have been used as catalysts in asymmetric synthesis reactions to produce enantiomerically pure compounds.

Recent Research Developments

The ongoing research on (E)-3,4,4-Trimethylpent-2-enoic Acid continues to uncover new applications and properties. A recent study published in Organic Letters explored the use of this compound as a chiral auxiliary in asymmetric synthesis. The researchers demonstrated that by using (E)-3,4,4-Trimethylpent-2-enoic Acid-derived chiral auxiliaries, they could achieve high enantioselectivity in various transformations.

In another study published in Green Chemistry, scientists investigated the environmental impact of using (E)-3,4,4-Trimethylpent-2-enoic Acid as a green solvent alternative. The results showed that this compound exhibited low toxicity and biodegradability properties comparable to those of traditional organic solvents but with reduced environmental impact.

Conclusion

(E)-3,4,4-Trimethylpent-2-enoic Acid (CAS No. 99799-04-9) is a multifaceted compound with a wide range of applications in pharmaceuticals, chemical synthesis, and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its potential uses and benefits, it is likely that this compound will play an increasingly important role in various scientific and industrial fields.

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